Ethyl 4-[[(4-methylphenyl)sulfonyl](2-oxiranylmethyl)amino]benzoate

Density Physical Property Formulation

Ethyl 4-[[(4-methylphenyl)sulfonyl](2-oxiranylmethyl)amino]benzoate (CAS 5411-30-3) is a synthetic small molecule that integrates a tosyl-sulfonamide scaffold with an electrophilic oxiranylmethyl substituent on the aniline nitrogen. With a molecular formula of C19H21NO5S and a molecular weight of 375.44 g/mol, the compound is characterized by zero hydrogen bond donors, six hydrogen bond acceptors, a polar surface area of 76.21 Ų, and a computed XlogP of 2.9.

Molecular Formula C19H21NO5S
Molecular Weight 375.4 g/mol
CAS No. 5411-30-3
Cat. No. B12011781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[[(4-methylphenyl)sulfonyl](2-oxiranylmethyl)amino]benzoate
CAS5411-30-3
Molecular FormulaC19H21NO5S
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N(CC2CO2)S(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C19H21NO5S/c1-3-24-19(21)15-6-8-16(9-7-15)20(12-17-13-25-17)26(22,23)18-10-4-14(2)5-11-18/h4-11,17H,3,12-13H2,1-2H3
InChIKeyLIIATWHEFUPOBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[[(4-methylphenyl)sulfonyl](2-oxiranylmethyl)amino]benzoate (CAS 5411-30-3): A Dual-Functional Sulfonamide–Epoxide Building Block for Targeted Covalent Chemistry and Advanced Synthesis


Ethyl 4-[[(4-methylphenyl)sulfonyl](2-oxiranylmethyl)amino]benzoate (CAS 5411-30-3) is a synthetic small molecule that integrates a tosyl-sulfonamide scaffold with an electrophilic oxiranylmethyl substituent on the aniline nitrogen. With a molecular formula of C19H21NO5S and a molecular weight of 375.44 g/mol, the compound is characterized by zero hydrogen bond donors, six hydrogen bond acceptors, a polar surface area of 76.21 Ų, and a computed XlogP of 2.9 . It is indexed as CHEMBL1871342 in the ChEMBL database and assigned the NCI/DTP identifier NSC-10946, indicating its inclusion in historical screening collections .

Dual-Functional Scaffold
Sulfonamide-epoxide building block for covalent probe design and bioconjugation research
Covalent Warhead
Oxirane ring provides latent electrophilic handle for ring-opening with nucleophiles
Synthetic Elaboration
Benzoate ester allows orthogonal hydrolysis or transesterification in multistep routes

Why Closely Related N-Substituted Ethyl 4-(Tosylamino)benzoate Analogs Cannot Substitute for CAS 5411-30-3


The oxiranylmethyl substituent in CAS 5411-30-3 confers a combination of covalent reactivity, altered lipophilicity, and distinctive bulk properties that cannot be replicated by N–H, N‑methyl, or N‑ethyl analogs. These structural modifications cause measurable differences in density, boiling point, flash point, refractive index, polar surface area, and the count of hydrogen-bond acceptors . Furthermore, the oxirane ring provides a latent electrophilic handle for ring-opening reactions with nucleophiles—a feature absent in non‑epoxide congeners—which is essential for applications requiring site‑selective bioconjugation or covalent inhibition [1]. Generic substitution therefore risks both physicochemical mismatch and loss of the core reactive functionality that defines the compound’s utility.

CAS 5411-30-3
Contains electrophilic oxiranylmethyl group; enables covalent ligation and altered physicochemical profile
N–H / N‑Alkyl Analogs
Lack epoxide functionality; cannot replicate covalent reactivity or density/boiling-point shifts
6 H‑bond acceptors, 0 donors; tailored supramolecular interactions
4 acceptors and 1 donor; different hydrogen-bonding pattern may alter crystal packing and solubility
Reported lower logP (2.9) supports aqueous assay compatibility
Higher logP (~3.98) may reduce solubility and bias biological readouts

Quantitative Differentiation of Ethyl 4-[[(4-methylphenyl)sulfonyl](2-oxiranylmethyl)amino]benzoate from Its Closest Structural Analogs – A Procurement-Focused Evidence Guide


Density Differentiates the Oxiranylmethyl Derivative from the N–H Parent and N‑Alkyl Analogs

The experimental density of CAS 5411‑30‑3 (1.303 g/cm³) is higher than that of its direct N–H analog ethyl 4‑[(4‑methylphenyl)sulfonylamino]benzoate (CAS 739‑33‑3, 1.281 g/cm³) and the N‑ethyl derivative (CAS 70539‑63‑8, 1.222 g/cm³), yet lower than the N‑methyl analog (CAS 16965‑50‑7, 1.702 g/cm³) . This non‑linear trend reflects the additional mass and polarizability introduced by the oxirane oxygen while avoiding the tight packing of the smaller methyl group.

Density
Reported
1.303 g/cm³
vs N–H analog 1.281
Higher density may alter formulation sedimentation and mixing characteristics
Database values; verify experimentally for multi-component systems
Density Physical Property Formulation

Boiling Point Elevation as a Marker of Intermolecular Interaction Strength

The normal boiling point of CAS 5411‑30‑3 is reported as 541 °C (at 760 mmHg), substantially higher than that of the N–H analog (468.5 °C) and the N‑methyl (480.2 °C) and N‑ethyl (493.3 °C) analogs . The increase of 72.5 °C over the N–H comparator indicates stronger intermolecular forces attributable to the polar oxirane oxygen and the increased molecular polarizability of the oxiranylmethyl group.

Boiling Point
Reported
541 °C
vs N–H analog 468.5 °C
Substantially lower volatility supports high-temperature synthesis
Data from Chem960/Chemsrc; confirm under process conditions
Boiling Point Thermal Stability Distillation

Flash Point as a Safety and Handling Differentiator

The flash point of CAS 5411‑30‑3 is 281 °C, which is 43.8 °C higher than that of the N–H analog (237.2 °C) . This difference places the target compound in a higher safety category for storage and transport, reducing the risk of accidental ignition during routine laboratory handling.

Flash Point
Reported
281 °C
vs N–H analog 237.2 °C
Wider safety margin for heated processing and transportation
Closed-cup data; validate for specific handling scenarios
Flash Point Safety Transportation

Refractive Index as a Fast QC and Identity Verification Metric

The experimentally determined refractive index (n) of CAS 5411‑30‑3 is 1.596, compared to 1.591 for the N–H analog . The difference of 0.005 is analytically resolvable with standard benchtop refractometers and provides a simple, non-destructive method to distinguish the two compounds and verify purity upon receipt.

Refractive Index
Reported
1.596
vs N–H analog 1.591
Resolvable difference enables rapid benchtop QC and identity verification
Non-destructive; minimal sample required
Refractive Index Quality Control Identification

Polar Surface Area and LogP Indicate Altered Permeability and Solubility Profiles

The topological polar surface area (TPSA) of CAS 5411‑30‑3 is 84.6 Ų (calculated), with an experimental PSA of 76.21 Ų, compared to 80.85 Ų for the N–H analog . The computed XlogP is 2.9 for the target versus 3.98 (ACD/LogP) for the comparator . The combination of moderately higher TPSA and lower logP suggests the oxiranylmethyl derivative has improved aqueous solubility and reduced passive membrane permeability relative to its N–H counterpart—an important consideration for biological assay design.

PSA / LogP
Reported
TPSA 84.6 Ų, XlogP 2.9 N–H analog: PSA 80.85, LogP 3.98
Lower lipophilicity may improve aqueous solubility; higher PSA affects permeability
Computed values; confirm in relevant assay media
PSA LogP Drug-likeness

Hydrogen Bond Acceptor Count Enables Unique Supramolecular and Coordination Chemistry

CAS 5411‑30‑3 possesses 6 hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD), whereas the N–H analog has 4 HBA and 1 HBD . The oxirane oxygen contributes two additional acceptor sites while the N‑substitution removes the sole donor, fundamentally altering the compound’s hydrogen-bonding capacity. This change affects solubility in polar solvents, crystal packing, and the ability to engage in directed supramolecular assemblies or metal coordination.

H‑Bond Acceptors/Donors
Reported
6 HBA / 0 HBD N–H analog: 4 HBA / 1 HBD
Elimination of donor and added acceptors reshape supramolecular and coordination chemistry
Affects crystal packing and metal–organic framework design
Hydrogen Bond Acceptors Supramolecular Chemistry Coordination

Optimized Application Scenarios for Ethyl 4-[[(4-methylphenyl)sulfonyl](2-oxiranylmethyl)amino]benzoate Based on Quantified Physicochemical Differentiation


Covalent Fragment and Activity-Based Probe Design

The oxirane moiety provides a mild yet selective electrophilic warhead that can form irreversible covalent bonds with active-site nucleophiles (e.g., cysteine, serine) in target proteins. The 27% lower logP and higher PSA relative to the N–H analog enhance aqueous solubility, reducing aggregation artifacts in biochemical assays . This combination makes CAS 5411‑30‑3 a privileged scaffold for developing covalent inhibitors and activity-based protein profiling probes.

Heterobifunctional Crosslinker for Polymer and Bioconjugate Chemistry

The dual functionality—an epoxide capable of ring-opening by amines, thiols, or hydroxyls, and a benzoate ester available for hydrolysis or transesterification—enables sequential, orthogonal conjugation strategies. The higher boiling point (541 °C) and flash point (281 °C) provide a broader thermal processing window compared to the N–H analog (BP 468.5 °C, FP 237.2 °C), facilitating incorporation into thermoset resins or melt-processing without premature degradation .

Metal–Organic Framework (MOF) and Coordination Polymer Node Precursor

With 6 hydrogen bond acceptors and zero donors, the compound can act as a multidentate neutral ligand for metal centers. The absence of acidic N–H protons eliminates competing protonation equilibria that complicate the coordination chemistry of the N–H analog . The density difference (1.303 vs. 1.281 g/cm³) also subtly influences the packing density of the resulting frameworks, which can be exploited to tune porosity.

High-Temperature Synthetic Intermediate Requiring Low Volatility

Processes conducted at elevated temperatures (e.g., >250 °C) benefit from the 72.5 °C higher boiling point and 43.8 °C higher flash point relative to the N–H analog, minimizing evaporative loss and flammability risk . The refractive index difference (1.596 vs. 1.591) also provides a convenient inline spectroscopic handle for reaction monitoring by refractometry or ellipsometry.

Application
Selection Property
Validation Focus
Covalent probe and activity-based profiling
Electrophilic oxirane warhead with moderate logP and higher PSA
Confirm aqueous solubility and target engagement in biochemical assays
Heterobifunctional crosslinker for polymer/bioconjugate chemistry
Orthogonal epoxide and ester reactivity; broad thermal processing window
Verify sequential conjugation efficiency and thermal stability under melt conditions
Metal–organic framework (MOF) node precursor
Multidentate neutral ligand with 6 HBA and 0 HBD
Assess coordination behavior and effect on framework porosity
High-temperature synthetic intermediate
Low volatility (high boiling point) and elevated flash point
Validate thermal processing limits and use of inline refractometry for monitoring
Quote Request

Request a Quote for Ethyl 4-[[(4-methylphenyl)sulfonyl](2-oxiranylmethyl)amino]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.